N,O-Dimethylhydroxylamine hydrochloride (CAS 6638-79-5) is a highly pure, crystalline hydroxylamine salt universally recognized as the definitive precursor for synthesizing N-methoxy-N-methylamides (Weinreb amides). In industrial and laboratory settings, this compound is fundamentally valued for its ability to enable the highly controlled, single-step conversion of carboxylic acid derivatives into ketones via organometallic reagents. By forming a stable metal-chelated intermediate that prevents over-addition, it eliminates the complex protection-deprotection workflows traditionally required in ketone synthesis. As a commercially standardized hydrochloride salt, it provides the exact stoichiometric reliability and shelf stability required for reproducible scale-up in pharmaceutical and fine chemical manufacturing [1].
Substituting N,O-dimethylhydroxylamine hydrochloride with its free base or with standard secondary amines (such as dimethylamine hydrochloride) introduces critical process failures. The free base of N,O-dimethylhydroxylamine is a highly volatile liquid (boiling point ~42 °C), making it exceptionally difficult to handle, store, and weigh accurately, which destroys the stoichiometric precision required for high-yield amide coupling [1]. Conversely, substituting with standard amines produces conventional amides that fail to form the stable five-membered chelate intermediate during organometallic addition. This results in premature collapse of the intermediate and uncontrolled over-addition, yielding unwanted tertiary alcohols instead of the target ketones and devastating the overall reaction chemoselectivity[2].
The physical state of the amine precursor dictates processability in industrial workflows. N,O-Dimethylhydroxylamine hydrochloride is a stable, non-volatile crystalline solid with a melting point of 112–115 °C. In stark contrast, the free base is a highly volatile liquid with a boiling point of 42.4 °C at atmospheric pressure. This ~70 °C differential in phase transition temperatures means the hydrochloride salt can be stored safely at room temperature and weighed with exact stoichiometric precision, whereas the free base suffers from rapid evaporative loss, leading to inaccurate molar equivalents and depressed coupling yields during large-scale synthesis [1].
| Evidence Dimension | Phase and Thermal Stability (Melting/Boiling Point) |
| Target Compound Data | Solid, Melting Point 112–115 °C |
| Comparator Or Baseline | Free base N,O-dimethylhydroxylamine (Liquid, Boiling Point 42.4 °C) |
| Quantified Difference | >70 °C difference in primary phase transition; solid vs. volatile liquid |
| Conditions | Standard atmospheric pressure (760 mmHg), room temperature handling |
Solid-state stability enables precise gravimetric dosing and eliminates the specialized containment required for volatile liquids, ensuring reproducible stoichiometry in bulk manufacturing.
The fundamental value of N,O-dimethylhydroxylamine hydrochloride lies in its ability to form Weinreb amides, which exhibit unique electrochemical behavior during organometallic addition. When reacted with Grignard or organolithium reagents, the N-methoxy-N-methylamide forms a stable, five-membered metal chelate that halts the reaction at the tetrahedral intermediate stage. Upon acidic workup, this yields the target ketone with typical yields exceeding 90%. If a standard amine precursor (like dimethylamine hydrochloride) is used, no stable chelate forms; the intermediate collapses prematurely, allowing a second equivalent of the organometallic reagent to attack, resulting in the predominant formation of tertiary alcohol byproducts [1].
| Evidence Dimension | Product Selectivity upon Organometallic Addition |
| Target Compound Data | >90% yield of target ketones (no over-addition) |
| Comparator Or Baseline | Standard amides (e.g., N,N-dimethylamides) yielding predominantly tertiary alcohols |
| Quantified Difference | Complete shift in chemoselectivity from tertiary alcohols to ketones |
| Conditions | Addition of excess Grignard/organolithium reagents in THF at 0 °C to room temperature |
Prevents the loss of expensive organometallic reagents to over-addition and eliminates the need for complex downstream purification of alcohol byproducts.
N,O-Dimethylhydroxylamine hydrochloride demonstrates exceptional compatibility with mainstream industrial coupling workflows. It reacts directly with a wide array of carboxylic acids in the presence of standard coupling agents (such as DMT-MM, EDC, or specialized phosphite reagents) to produce Weinreb amides. Quantitative studies demonstrate that both aliphatic and aromatic carboxylic acids can be converted to their corresponding Weinreb amides in excellent yields, frequently exceeding 90–95% under mild conditions. This high-efficiency direct coupling bypasses the need to pre-form highly reactive and moisture-sensitive acid chlorides, streamlining the synthetic pipeline [1].
| Evidence Dimension | Amide Coupling Yield |
| Target Compound Data | >90–95% yield of Weinreb amides |
| Comparator Or Baseline | Multi-step ketone synthesis routes requiring intermediate protections or acid chloride formation |
| Quantified Difference | Single-step activation with >90% conversion efficiency |
| Conditions | Direct coupling with carboxylic acids using reagents like DMT-MM or P[NCH3(OCH3)]3 in standard solvents |
High-yielding direct coupling simplifies process chemistry workflows, reducing step count and improving overall atom economy in API synthesis.
Because it reliably forms Weinreb amides that prevent organometallic over-addition, N,O-dimethylhydroxylamine hydrochloride is heavily procured for the synthesis of complex pharmaceutical intermediates. It is the reagent of choice when a carboxylic acid must be converted to a specific ketone without risking the formation of tertiary alcohols, a critical requirement in the multi-step synthesis of targeted therapies and natural product analogs [1].
In advanced materials and fine chemical development, the compound is utilized to install ketone functionalities on sensitive substrates. The stability of the intermediate metal chelate allows for the use of excess, highly reactive Grignard or organolithium reagents without compromising the chemoselectivity of the reaction, ensuring high-fidelity late-stage functionalization [1].
Due to its solid-state stability and precise weighability, the hydrochloride salt is the preferred form for preparing stock solutions of acylating agents in laboratory settings. It seamlessly integrates into automated synthesis platforms and high-throughput screening workflows where exact stoichiometric control is mandatory for reproducible, high-yield amide coupling [2].
Irritant